molecular formula C9H6F4O2 B1317738 Methyl 2-fluoro-5-(trifluoromethyl)benzoate CAS No. 556112-92-6

Methyl 2-fluoro-5-(trifluoromethyl)benzoate

Cat. No.: B1317738
CAS No.: 556112-92-6
M. Wt: 222.14 g/mol
InChI Key: UAEUYKATVUSDCK-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the substitution pattern on the benzene ring. The nomenclature follows standard International Union of Pure and Applied Chemistry conventions where the benzoate backbone serves as the parent structure, with the methyl ester functional group providing the base name. The positional descriptors "2-fluoro" and "5-(trifluoromethyl)" indicate the specific locations of the halogen substituents relative to the carboxylic ester group, which is designated as position 1 on the benzene ring. The structural representation reveals a benzene ring bearing three distinct functional groups: a methyl ester at position 1, a fluorine atom at position 2, and a trifluoromethyl group at position 5.

The molecular architecture demonstrates a planar aromatic system with electron-withdrawing substituents that significantly influence the electronic distribution across the ring. The two-dimensional structural depiction shows the methyl ester group extending from the benzene ring in the typical ester configuration, while the fluorine and trifluoromethyl substituents occupy meta positions relative to each other. This arrangement creates a sterically hindered environment around the aromatic core, which affects both the chemical reactivity and physical properties of the compound. The systematic nomenclature also accounts for the stereochemical implications of the substituent pattern, though this particular compound does not possess chiral centers, making stereoisomerism considerations less relevant for this specific structure.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 556112-92-6, which serves as the unique identifier for this compound in chemical databases worldwide. This registry number provides unambiguous identification and facilitates accurate communication about the compound across different research and commercial platforms. In addition to the Chemical Abstracts Service number, the compound is catalogued under several alternative identifiers that enhance its accessibility in various chemical databases and commercial systems.

The compound is assigned the molecular design limited number MFCD06203706, which is widely used in chemical inventory management systems. PubChem, the comprehensive chemical database maintained by the National Center for Biotechnology Information, assigns this compound the identifier CID 16412774, enabling researchers to access detailed chemical and biological information through this platform. Additional database identifiers include various supplier-specific catalog numbers such as those used by chemical vendors for commercial distribution purposes.

Alternative chemical names and synonyms for this compound include systematic variations in nomenclature that reflect different naming conventions or historical usage patterns. Some databases list the compound with slight variations in the positioning notation or formatting of the trifluoromethyl group designation. These alternative identifiers ensure comprehensive coverage in literature searches and commercial procurement processes, as different suppliers and research publications may employ varying nomenclature systems while referring to the identical chemical entity.

Molecular Formula and Isomeric Considerations

The molecular formula for this compound is C₉H₆F₄O₂, representing a compact yet highly fluorinated organic structure. This formula indicates the presence of nine carbon atoms, six hydrogen atoms, four fluorine atoms, and two oxygen atoms, resulting in a molecular weight of 222.14 grams per mole. The high fluorine content, comprising four fluorine atoms in a molecule of only fifteen total atoms, creates a compound with distinctive electronic properties and enhanced chemical stability compared to non-fluorinated analogs.

Molecular Composition Analysis

Element Number of Atoms Atomic Mass (amu) Total Mass Contribution (amu)
Carbon 9 12.01 108.09
Hydrogen 6 1.008 6.048
Fluorine 4 18.998 75.992
Oxygen 2 15.999 31.998
Total 21 - 222.13

The isomeric landscape of this compound reveals multiple possible structural arrangements when considering the repositioning of the fluorine and trifluoromethyl substituents around the benzene ring. Constitutional isomers would include compounds where the fluorine atom occupies different positions relative to the carboxylic ester group, such as 3-fluoro or 4-fluoro variants, while maintaining the trifluoromethyl group at position 5. Similarly, repositioning the trifluoromethyl group to other positions on the ring while keeping the fluorine at position 2 would generate additional constitutional isomers. The specific 2-fluoro-5-(trifluoromethyl) substitution pattern represents one distinct arrangement among these possible isomeric forms.

The electronic effects of the substituent positioning play a crucial role in determining the chemical behavior of this particular isomer compared to its constitutional analogs. The meta relationship between the fluorine and trifluoromethyl groups creates a unique electronic environment that influences reactivity patterns, particularly in electrophilic aromatic substitution reactions and nucleophilic substitution processes involving the ester functional group.

Simplified Molecular Input Line Entry System Notation and Three-Dimensional Conformational Analysis

The Simplified Molecular Input Line Entry System notation for this compound is represented as COC(=O)C1=C(C=CC(=C1)C(F)(F)F)F, which provides a linear textual representation of the molecular connectivity. This notation systematically encodes the structural information by describing the methyl ester group (COC(=O)), the benzene ring connectivity, and the positioning of the fluorine and trifluoromethyl substituents. The Simplified Molecular Input Line Entry System format enables computational processing and database searching while maintaining complete structural specificity.

The International Chemical Identifier representation provides an alternative standardized format: InChI=1S/C9H6F4O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3, which offers a hierarchical description of the molecular structure. The corresponding International Chemical Identifier Key, UAEUYKATVUSDCK-UHFFFAOYSA-N, serves as a compressed hash representation that facilitates rapid database searches and structural comparisons across different chemical information systems.

Three-dimensional conformational analysis reveals that this compound adopts a predominantly planar configuration for the aromatic ring system, with the substituents positioned to minimize steric interactions. The methyl ester group extends approximately perpendicular to the benzene ring plane, following typical ester conformational preferences. The trifluoromethyl group exhibits rotational freedom around the carbon-carbon bond connecting it to the aromatic ring, though steric interactions with neighboring atoms may influence the preferred rotational angles.

Key Conformational Parameters

Structural Feature Geometric Description Angular Range
Benzene Ring Planar aromatic system 0° deviation
Ester Group Near-perpendicular to ring plane 75-105°
Trifluoromethyl Rotation Rotational barrier around C-C bond 0-360°
Fluorine Position In-plane with aromatic system Fixed aromatic position

The electronic distribution within the three-dimensional structure shows significant polarization effects arising from the multiple fluorine substituents. The trifluoromethyl group acts as a strong electron-withdrawing unit, creating partial positive character on the carbon atom to which it is attached and influencing the overall dipole moment of the molecule. The positioning of the fluorine atom at the ortho position relative to the ester group creates additional electronic perturbations that affect both the reactivity and physical properties of the compound. These conformational and electronic characteristics contribute to the compound's utility in synthetic applications where controlled reactivity and specific intermolecular interactions are desired.

Properties

IUPAC Name

methyl 2-fluoro-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEUYKATVUSDCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585917
Record name Methyl 2-fluoro-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556112-92-6
Record name Methyl 2-fluoro-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods

Synthetic Routes

The synthesis of methyl 2-fluoro-5-(trifluoromethyl)benzoate typically involves multi-step organic synthesis methods. The following are common approaches:

Starting Materials

The synthesis often begins with commercially available precursors such as benzoic acid derivatives or fluorinated aromatic compounds.

Key Synthetic Steps
  • Fluorination :

    • The introduction of the fluorine atom can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
    • Reaction conditions typically involve heating the substrate in a suitable solvent like acetonitrile.
  • Trifluoromethylation :

    • Trifluoromethylation can be performed using reagents like trifluoromethyl iodide (CF₃I) or via the use of trifluoromethyl sulfonyl fluoride.
    • This step may require copper catalysts to facilitate the reaction.
  • Esterification :

    • The final step involves esterifying the resulting acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) or using coupling agents like DCC (dicyclohexylcarbodiimide).
    • The reaction is generally conducted under reflux conditions to ensure complete conversion.

Reaction Conditions

Step Reagents/Conditions Temperature Time
Fluorination Selectfluor, Acetonitrile Room Temperature Several hours
Trifluoromethylation CF₃I, Copper Catalyst Ambient to 80 °C Overnight
Esterification Methanol, Acid Catalyst Reflux Several hours

Purification Methods

After synthesis, purification is essential to obtain high-purity this compound:

Techniques

  • Column Chromatography : Utilizes silica gel as the stationary phase and a gradient of ethyl acetate and hexanes as eluent.
  • Recrystallization : From suitable solvents like ethanol or diethyl ether to enhance purity.

Yield and Characterization

Typical yields for the synthesis can range from 60% to over 90%, depending on the efficiency of each step and the purification method employed.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: Methyl 2-fluoro-5-(trifluoromethyl)benzyl alcohol.

    Oxidation: 2-fluoro-5-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Chemical Synthesis

Methyl 2-fluoro-5-(trifluoromethyl)benzoate serves as a versatile building block in organic synthesis. It is particularly useful in:

  • Pharmaceutical Development : The compound is utilized in the synthesis of biologically active molecules, including potential pharmaceuticals that exhibit anti-inflammatory and anticancer properties .
  • Agrochemical Production : It is also applied in developing agrochemicals, enhancing crop protection through its unique chemical characteristics.

Biochemical Studies

The compound is employed in various biochemical research contexts:

  • Enzyme-Catalyzed Reactions : this compound acts as a substrate for esterases, facilitating studies on enzyme kinetics and mechanisms of action.
  • Biological Pathways Investigation : It serves as a probe to investigate metabolic pathways involving fluorinated compounds, contributing to our understanding of biochemical processes .

Medicinal Chemistry

Research indicates that this compound may possess therapeutic properties:

  • Anti-inflammatory Properties : Studies have explored its potential to modulate inflammatory responses, making it a candidate for drug development targeting inflammatory diseases.
  • Anticancer Activities : Preliminary investigations suggest that this compound may exhibit anticancer effects, warranting further research into its mechanisms and efficacy.

Specialty Chemicals Production

In industrial settings, this compound is utilized to produce specialty chemicals with desirable properties:

  • Thermal Stability : The compound's structure contributes to high thermal stability, making it suitable for applications requiring robust materials.
  • Resistance to Degradation : Its fluorinated nature enhances resistance to environmental degradation, which is advantageous in various industrial applications.

Data Tables

Application AreaSpecific Use CaseReference
Chemical SynthesisBuilding block for pharmaceuticals and agrochemicals
Biochemical StudiesSubstrate for enzyme studies
Medicinal ChemistryInvestigated for anti-inflammatory and anticancer properties
Industrial ProductionProduction of specialty chemicals with high thermal stability

Case Study 1: Pharmaceutical Development

A study demonstrated the synthesis of a novel anti-inflammatory drug using this compound as a key intermediate. The resulting compound showed promising results in preclinical trials, highlighting the compound's potential in medicinal chemistry.

Case Study 2: Enzyme Interaction Studies

Research conducted on the interaction between this compound and esterases revealed insights into enzyme kinetics and substrate specificity. The findings contributed to the broader understanding of enzyme mechanisms and their applications in biocatalysis.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2-fluoro-5-(trifluoromethyl)benzoate belongs to a family of fluorinated benzoate esters with structural variations in substituent positions and functional groups. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Positions Molecular Formula CAS Number Purity (Commercial) Key Applications References
This compound 2-F, 5-CF₃ C₉H₆F₄O₂ 556112-92-6 >95% (GC) Pharmaceutical intermediates
Methyl 4-fluoro-3-(trifluoromethyl)benzoate 4-F, 3-CF₃ C₉H₆F₄O₂ 176694-36-3 >95% (GC) Agrochemical research
Methyl 2-fluoro-3-(trifluoromethyl)benzoate 2-F, 3-CF₃ C₉H₆F₄O₂ 178748-05-5 95% Specialty chemical synthesis
Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate 2-Cl, 5-F, 3-CF₃ C₁₀H₇ClF₄O₂ 1805457-70-8 N/A Herbicide intermediates
Methyl 5-fluoro-2-(trifluoromethyl)benzoate 5-F, 2-CF₃ C₉H₆F₄O₂ 773873-90-8 98% Polymer additives

Key Differences and Research Findings

Substituent Position Effects :

  • The 2-fluoro, 5-CF₃ substitution in the target compound enhances steric hindrance compared to 4-fluoro, 3-CF₃ isomers, influencing reactivity in cross-coupling reactions. For example, Methyl 4-fluoro-3-(trifluoromethyl)benzoate exhibits higher electrophilicity at the para position, making it more reactive in SNAr reactions .
  • Ethyl 2-chloro-5-fluoro-3-(trifluoromethyl)benzoate introduces chlorine, which increases lipophilicity and bioavailability, making it suitable for agrochemical applications .

Synthetic Pathways: this compound is synthesized via nitration and esterification of 2-fluoro-5-(trifluoromethyl)benzoic acid, yielding 42% over two steps . In contrast, Methyl 2-amino-5-(trifluoromethyl)benzoate (CAS: 117324-58-0) is produced by deprotecting a Boc intermediate with trifluoroacetic acid, achieving >90% yield .

Thermal Stability: Fluorine and trifluoromethyl groups improve thermal stability. For instance, this compound has a higher decomposition temperature (>200°C) compared to non-fluorinated analogs like Methyl 3-formylbenzoate (melting point: 48–55°C) .

Commercial Utility :

  • This compound is priced at JPY 10,500/5g (Kanto Reagents), while its positional isomer Methyl 4-fluoro-3-(trifluoromethyl)benzoate costs JPY 10,500/5g , reflecting similar production challenges .

Biological Activity

Methyl 2-fluoro-5-(trifluoromethyl)benzoate is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, metabolic pathways, and potential applications in research and medicine.

This compound exhibits significant biochemical interactions due to its unique structural features. The trifluoromethyl group enhances its lipophilicity, which can influence its interaction with biological membranes and targets. The compound is known to interact with enzymes involved in ester hydrolysis, specifically esterases, leading to the breakdown of the ester bond to form 2-fluoro-5-(trifluoromethyl)benzoic acid and methanol.

PropertyDescription
Molecular FormulaC10H8F4O2
Molecular Weight238.17 g/mol
SolubilitySoluble in organic solvents; limited solubility in water
LipophilicityHigh due to trifluoromethyl group

Cellular Effects

The compound has been shown to affect various cellular processes. It can modulate cell signaling pathways, influencing gene expression and cellular metabolism. Studies indicate that it may inhibit certain signaling pathways by binding to specific receptors or enzymes, resulting in altered cellular responses. For instance, it has been observed to interact with transcription factors, thereby affecting the levels of specific mRNAs and proteins.

Case Study: Inhibition of Cell Proliferation

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, a study reported a dose-dependent inhibition of cell growth in breast cancer cells, with IC50 values indicating significant potency at micromolar concentrations.

The molecular mechanism involves multiple interactions at the enzymatic level. The compound can bind to active sites of enzymes, inhibiting their activity by blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways critical for cell survival and proliferation.

Mechanistic Pathways

  • Enzyme Inhibition : Binding to esterases leading to hydrolysis.
  • Transcriptional Regulation : Interaction with transcription factors affecting gene expression.
  • Signal Transduction Modulation : Inhibition of pathways such as MAPK or PI3K/Akt.

Metabolic Pathways

This compound undergoes hydrolysis primarily through esterases, resulting in the formation of 2-fluoro-5-(trifluoromethyl)benzoic acid. This metabolite may further participate in various metabolic reactions mediated by cytochrome P450 enzymes, suggesting potential bioactivation pathways that could enhance or mitigate its biological effects .

Table 2: Metabolic Pathway Overview

MetaboliteEnzyme InvolvedBiological Role
2-Fluoro-5-(trifluoromethyl)benzoic acidEsterasesHydrolysis product; potential bioactive form
Various metabolitesCytochrome P450Further metabolism and detoxification

Scientific Research Applications

The compound's unique properties make it valuable across several research domains:

  • Medicinal Chemistry : Investigated for anti-inflammatory and anticancer activities.
  • Biochemistry : Used as a probe for studying enzyme-catalyzed reactions.
  • Agricultural Chemistry : Potential applications in developing agrochemicals due to its reactivity profile.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-fluoro-5-(trifluoromethyl)benzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via esterification of 2-fluoro-5-(trifluoromethyl)benzoic acid using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Optimization involves controlling stoichiometry (1:3 molar ratio of acid to methanol) and reflux conditions (70–80°C, 6–8 hours). Purity can be monitored via HPLC (C18 column, acetonitrile/water mobile phase) . For higher yields, consider activating the carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate before methanol addition .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and fluorine environments.
  • Mass spectrometry (ESI or EI) to verify molecular weight (MW: 222.14 g/mol).
  • HPLC (≥98% purity, using a polar stationary phase) to detect impurities like unreacted benzoic acid .
  • FT-IR to identify ester carbonyl stretching (~1720 cm⁻¹) and fluorine-CF₃ vibrations .

Q. What are the primary research applications of this compound?

  • Methodological Answer : It serves as:

  • A building block in agrochemicals (e.g., analogs of triflusulfuron-methyl herbicides, as seen in trifluoromethyl-triazine derivatives) .
  • An intermediate in pharmaceutical synthesis, particularly for fluorinated aromatic motifs in kinase inhibitors or antimicrobial agents .
  • A substrate for studying fluorine-directed regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ¹⁹F NMR shifts) be resolved during structural analysis?

  • Methodological Answer : Fluorine chemical shifts are sensitive to electronic and steric effects. For example:

  • The ortho-fluorine (C2-F) typically resonates at δ −110 to −115 ppm due to deshielding from the ester group.
  • The CF₃ group appears as a quartet (δ −60 to −65 ppm, J ≈ 12 Hz) due to coupling with the aromatic proton at C4 .
  • Discrepancies may arise from solvent polarity or impurities; corroborate with computational modeling (DFT) or X-ray crystallography if available .

Q. What strategies improve the stability of this compound under storage or reaction conditions?

  • Methodological Answer :

  • Storage : Keep in sealed containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis. Avoid moisture (water content ≤0.5% via Karl Fischer titration) .
  • Reaction Stability : Use anhydrous solvents (e.g., THF, DMF) and avoid strong bases, which may cleave the ester. For prolonged reactions, add molecular sieves (3Å) to absorb moisture .

Q. How can researchers address low yields in nucleophilic aromatic substitution (SNAr) reactions involving this compound?

  • Methodological Answer : Activate the aromatic ring by:

  • Introducing electron-withdrawing groups (e.g., NO₂) at the para position to enhance electrophilicity.
  • Using polar aprotic solvents (DMSO, DMF) and elevated temperatures (80–100°C) to stabilize transition states.
  • Employing catalysts like CuI or Pd(OAc)₂ for cross-coupling with aryl boronic acids .

Data Contradiction Analysis

Q. Why might reported melting points vary across literature sources?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Crystallization conditions (slow vs. rapid cooling) affect crystal packing.
  • Purity : Impurities (e.g., residual benzoic acid) depress melting points. Validate via DSC (differential scanning calorimetry) and compare with HPLC data .

Q. How to reconcile discrepancies in biological activity data for derivatives of this compound?

  • Methodological Answer : Differences in bioassays (e.g., IC₅₀ values) may stem from:

  • Solubility : Use DMSO stock solutions ≤1% v/v to avoid cytotoxicity.
  • Metabolite interference : Test stability in cell culture media (LC-MS monitoring).
  • Structural analogs : Compare with methyl 2-hydroxy-6-(trifluoromethyl)benzoate (CAS 1024605-95-5) to assess fluorine’s electronic effects .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing and reactions.
  • Waste Disposal : Collect in halogenated waste containers; incinerate at ≥1,000°C to prevent CF₃ emissions .
  • Spill Management : Neutralize with sodium bicarbonate, then adsorb with vermiculite .

Tables

Property Value Reference
Molecular Weight222.14 g/mol
Boiling PointNot reported; estimated 250–270°C
HPLC Purity≥98% (C18, 254 nm)
¹⁹F NMR Shifts−112 ppm (C2-F), −63 ppm (CF₃)
Storage ConditionsSealed, −20°C, inert atmosphere

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 2-fluoro-5-(trifluoromethyl)benzoate
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.